An In-depth Technical Guide to Ethyl 2-octynoate: Chemical Properties and Structure
An In-depth Technical Guide to Ethyl 2-octynoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-octynoate is an organic compound classified as an acetylenic ester. Its unique chemical structure, featuring a terminal alkyne and an ethyl ester functional group, imparts specific reactivity and physical properties that are of interest in various chemical and biological research areas. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for Ethyl 2-octynoate, tailored for a scientific audience.
Chemical Structure and Identification
The fundamental structure of Ethyl 2-octynoate consists of an eight-carbon chain with a triple bond at the second carbon position (C2) and an ethyl ester at the carboxyl end.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | ethyl oct-2-ynoate[1] |
| Synonyms | Ethyl 2-octynate, Ethyl heptyne carboxylate, 2-Octynoic acid, ethyl ester[2] |
| CAS Number | 10519-20-7[2] |
| Molecular Formula | C₁₀H₁₆O₂[1][2] |
| SMILES | CCCCCC#CC(=O)OCC[1] |
| InChI | InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3[1] |
| InChIKey | QPMDWYXUSMRVKT-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of Ethyl 2-octynoate are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 168.23 g/mol [1][2] |
| Appearance | Colorless liquid |
| Boiling Point | 206 - 208 °C @ 760 mmHg |
| Melting Point | -47 °C |
| Density | 0.868 g/cm³ |
| Vapor Pressure | 0.2 mmHg @ 25 °C |
| Flash Point | 75 °C (167 °F) |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and ether. |
Experimental Protocols
Synthesis of Ethyl 2-octynoate
A common method for the synthesis of α,β-acetylenic esters like Ethyl 2-octynoate involves the reaction of a terminal alkyne with ethyl chloroformate in the presence of a strong base. A detailed experimental protocol is outlined below.
Materials:
-
1-Heptyne
-
n-Butyllithium (in hexane)
-
Ethyl chloroformate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath and dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Dissolve 1-heptyne in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an equimolar amount of n-butyllithium solution from the dropping funnel, maintaining the temperature below -65 °C. A white precipitate of lithium heptynilide will form.
-
Stir the resulting slurry at -78 °C for 30 minutes.
-
Add ethyl chloroformate dropwise to the reaction mixture.
-
Replace the dry ice/acetone bath with an ice bath and allow the reaction to stir and slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure Ethyl 2-octynoate.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis and identification of volatile compounds like Ethyl 2-octynoate.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar capillary column.
-
Injector: Split/splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 min.
-
-
Mass Spectrometer: Quadrupole mass analyzer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Prepare a stock solution of Ethyl 2-octynoate in a suitable solvent (e.g., hexane or ethyl acetate).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, perform a liquid-liquid extraction if the compound is in an aqueous matrix, or dilute directly if in an organic solvent.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of Ethyl 2-octynoate.
¹H NMR (CDCl₃):
-
δ ~4.2 ppm (q, 2H): Quartet corresponding to the -O-CH₂- protons of the ethyl group.
-
δ ~2.3 ppm (t, 2H): Triplet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-).
-
δ ~1.6 ppm (m, 2H): Multiplet for the methylene protons further down the alkyl chain.
-
δ ~1.3 ppm (m, 4H): Multiplet for the remaining methylene protons in the alkyl chain.
-
δ ~1.2 ppm (t, 3H): Triplet corresponding to the -CH₃ protons of the ethyl group.
-
δ ~0.9 ppm (t, 3H): Triplet for the terminal methyl group of the octyl chain.
¹³C NMR (CDCl₃):
-
δ ~154 ppm: Carbonyl carbon (C=O).
-
δ ~90 ppm and ~74 ppm: Acetylenic carbons (-C≡C-).
-
δ ~62 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).
-
δ ~31, 28, 22, 19 ppm: Methylene carbons of the alkyl chain.
-
δ ~14 ppm: Methyl carbon of the ethyl ester and terminal methyl carbon of the alkyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 2-octynoate shows characteristic absorption bands for its functional groups.
Key IR Absorptions (neat):
-
~2960-2860 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~2250 cm⁻¹: C≡C stretching vibration of the alkyne, which is a key characteristic peak.
-
~1715 cm⁻¹: C=O stretching vibration of the ester.
-
~1250 cm⁻¹: C-O stretching vibration of the ester.
Biological Activity and Relevance in Drug Development
While Ethyl 2-octynoate itself is not a widely studied therapeutic agent, the class of acetylenic fatty acids and their esters has garnered interest in biological research. Some acetylenic fatty acids have been shown to possess antifungal and anti-inflammatory properties.[3] For instance, certain acetylenic acids can inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.
The lipophilic nature of fatty acid esters makes them potential candidates for prodrug strategies, where a pharmacologically active molecule is chemically modified to enhance its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug at the target site.
Furthermore, some studies have investigated the cytotoxicity of related compounds. For example, ethyl 2-cyanoacrylate has been evaluated for its biocompatibility in medical applications.[6] The toxicological profile of octynoic acid esters has been assessed by regulatory bodies, with methyl 2-octynoate being identified as a skin sensitizer.[2]
Conclusion
Ethyl 2-octynoate is a well-defined chemical entity with distinct structural features and physicochemical properties. The presence of the alkyne and ester functional groups provides avenues for various chemical transformations and potential biological interactions. While direct applications in drug development are not yet established, the broader class of acetylenic fatty acid esters presents intriguing possibilities for further research, particularly in the areas of prodrug design and as modulators of enzymatic pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with or exploring the potential of Ethyl 2-octynoate.
References
- 1. Ethyl 2-octynoate | C10H16O2 | CID 66338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. A potent plant-derived antifungal acetylenic acid mediates its activity by interfering with fatty acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Poly Unsaturated Fatty Acid Derivatives of Aspirin for Inhibition of Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
